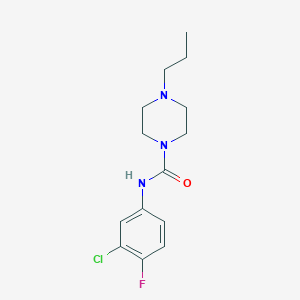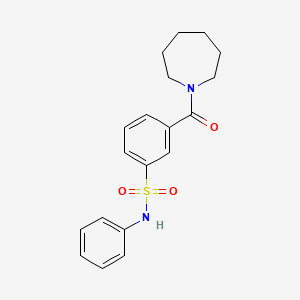![molecular formula C18H14N4O3 B5365560 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide](/img/structure/B5365560.png)
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide, also known as PFI-3, is a small molecule inhibitor that selectively targets the SET domain-containing protein 7 (SETD7). SETD7 is a histone methyltransferase that plays a crucial role in the regulation of gene expression. PFI-3 has been shown to inhibit the activity of SETD7, leading to changes in gene expression that have potential therapeutic implications.
Mecanismo De Acción
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide selectively targets the SET domain of SETD7, which is responsible for its histone methyltransferase activity. The binding of this compound to the SET domain inhibits the activity of SETD7, leading to changes in gene expression. The exact mechanism by which this compound inhibits SETD7 is not fully understood, but it is thought to involve the disruption of the interaction between SETD7 and its substrate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of SETD7 in a dose-dependent manner. In vivo studies have shown that this compound can modulate gene expression in a variety of cell types and tissues. The physiological effects of this compound are still being studied, but it has been shown to have potential therapeutic implications in the treatment of cancer, cardiovascular disease, and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide is its selectivity for SETD7, which makes it a useful tool for studying the role of SETD7 in gene expression and disease. Another advantage is its moderate yield and high purity, which make it suitable for use in biological assays. One limitation of this compound is its moderate potency, which may limit its use in certain applications. Another limitation is its relatively short half-life, which may require frequent dosing in vivo.
Direcciones Futuras
There are several future directions for research on N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide. One direction is the development of more potent and selective inhibitors of SETD7 that can be used in a wider range of applications. Another direction is the study of the physiological effects of this compound in vivo, which may lead to the development of new therapies for cancer, cardiovascular disease, and other diseases. Finally, the role of SETD7 in epigenetic regulation is still not fully understood, and further research on the mechanism of action of this compound may provide new insights into this important area of biology.
Métodos De Síntesis
The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide was first reported in 2012 by a research group at Pfizer. The method involves a series of chemical reactions that start with commercially available starting materials and result in the formation of the final product. The synthesis is a multi-step process that requires expertise in synthetic organic chemistry. The yield of the final product is moderate, but the purity is high, making it suitable for use in biological assays.
Aplicaciones Científicas De Investigación
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide has been used in a variety of scientific research applications since its discovery. One of the most significant applications is in the study of epigenetics, which is the study of changes in gene expression that are not caused by changes in the DNA sequence. SETD7 is an epigenetic regulator that plays a role in the development of cancer, cardiovascular disease, and other diseases. This compound has been shown to inhibit the activity of SETD7, leading to changes in gene expression that have potential therapeutic implications.
Propiedades
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-24-15-6-5-12(14-11-22-8-3-7-19-18(22)21-14)10-13(15)20-17(23)16-4-2-9-25-16/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYDXPFRMFHCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5365478.png)
![2-tert-butyl-6-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5365486.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanol](/img/structure/B5365500.png)

![6-iodo-3-(3-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5365527.png)
![3-allyl-5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365528.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5365545.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclohexanecarboxamide](/img/structure/B5365571.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5365572.png)
![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5365580.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5365590.png)
![3-[(1-naphthylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5365594.png)